molecular formula C9H19NO2 B1429686 Ethyl 2-(propylamino)butanoate CAS No. 90726-88-8

Ethyl 2-(propylamino)butanoate

Cat. No.: B1429686
CAS No.: 90726-88-8
M. Wt: 173.25 g/mol
InChI Key: XOKVXRFFHLNRER-UHFFFAOYSA-N
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Description

Ethyl 2-(propylamino)butanoate is an ester compound characterized by the presence of a carbonyl group bonded to an oxygen atom, which is further bonded to an ethyl group. Esters are known for their pleasant odors and are often found in natural products like fruits and flowers. This compound, like other esters, is synthesized through the reaction of acids with alcohols.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(propylamino)butanoate can be synthesized through a nucleophilic acyl substitution reaction. One common method involves the reaction of an acid chloride with an alcohol. For example, the reaction of 2-(propylamino)butanoyl chloride with ethanol in the presence of a base can yield this compound . Another method involves the esterification of 2-(propylamino)butanoic acid with ethanol in the presence of a mineral acid catalyst .

Industrial Production Methods

In industrial settings, the production of esters like this compound often involves continuous processes where the reactants are fed into a reactor and the product is continuously removed. This can be achieved through techniques such as fractional distillation and continuous liquid-liquid extraction .

Comparison with Similar Compounds

Ethyl 2-(propylamino)butanoate can be compared with other esters such as ethyl acetate and methyl butanoate:

    Ethyl Acetate: Similar in structure but with a simpler alkyl group.

    Methyl Butanoate: Similar in structure but with a different alkyl group.

List of Similar Compounds

  • Ethyl acetate
  • Methyl butanoate
  • Propyl acetate
  • Butyl acetate

This compound stands out due to its unique propylamino group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(propylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-4-7-10-8(5-2)9(11)12-6-3/h8,10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKVXRFFHLNRER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(CC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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